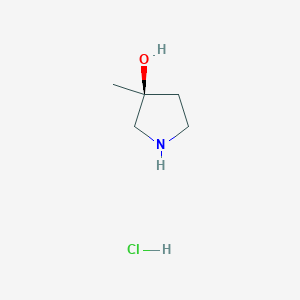
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
Vue d'ensemble
Description
“3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H21ClN2 . It has a molecular weight of 228.76 . This compound is provided by Sigma-Aldrich and BLD Pharm for research use only .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” include its molecular weight (228.76) and molecular formula (C12H21ClN2) . Other specific properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has been conducted on similar compounds, focusing on their synthesis and molecular structure elucidation. For instance, the heterocyclization of certain epoxy compounds with amino-pyridines has led to the formation of complex heterocyclic compounds, with their structures confirmed by X-ray crystallography (Guseinov et al., 2006).
Organometallic Chemistry
In the realm of organometallic chemistry, aminopyridines have been used to synthesize low-valent chromium methyl complexes, showcasing the versatility of these compounds in forming complex metal-organic frameworks (Noor et al., 2015).
Crystal Engineering
The field of crystal engineering has also seen applications of related compounds, where multicomponent crystals are constructed from organic acids and N-heterocycles, revealing insights into hydrogen bonding and molecular packing modes (Zong et al., 2016).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives, which share structural similarities, has been conducted to understand their effectiveness and mechanism of action, demonstrating the potential industrial applications of these compounds (Wang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4;/h5-7,10H,8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKJVLMPIXVAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)






![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)



![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

